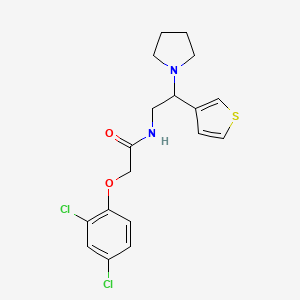![molecular formula C11H12N2S B3012790 [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-47-1](/img/structure/B3012790.png)
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a thiazole ring substituted with a 4-methylphenyl group and a methanamine group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other thiazole derivatives, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, but the exact effects can vary depending on the specific compound and its targets .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, including changes in enzyme activity, receptor binding, and cellular signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the thiazole ring or the methanamine group, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives or amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine: This compound has a similar structure but with a methoxy group instead of a methyl group.
[4-(3-Methoxyphenyl)thiazol-2-yl]methanamine: Another similar compound with a methoxy group on the phenyl ring.
[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine: This compound features a different substitution pattern on the thiazole ring.
Uniqueness
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group and the methanamine group provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)10-7-14-11(6-12)13-10/h2-5,7H,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAMQMNOJBKYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
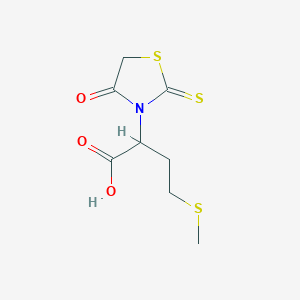
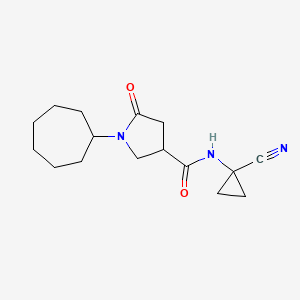


![2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3012715.png)

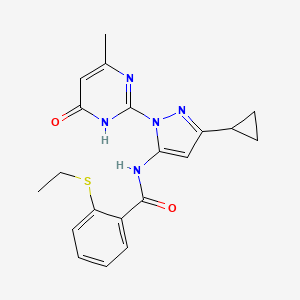
![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)
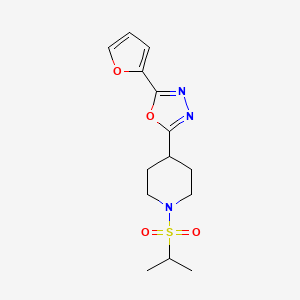
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide](/img/structure/B3012726.png)
